4'-Chloro-2'-fluoroacetanilide

Übersicht

Beschreibung

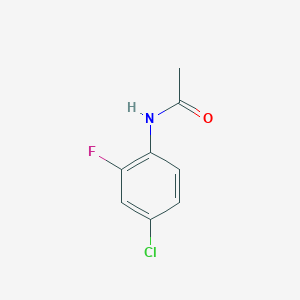

4’-Chloro-2’-fluoroacetanilide is an organic compound with the molecular formula C8H7ClFNO. It is a derivative of acetanilide, where the hydrogen atoms on the benzene ring are substituted with chlorine and fluorine atoms at the 4’ and 2’ positions, respectively. This compound is known for its applications in various chemical and pharmaceutical industries due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Chloro-2’-fluoroacetanilide typically involves the acylation of 4’-chloro-2’-fluoroaniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4’-Chloro-2’-fluoroaniline+Acetic anhydride→4’-Chloro-2’-fluoroacetanilide+Acetic acid

Industrial Production Methods: In industrial settings, the production of 4’-Chloro-2’-fluoroacetanilide is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The reaction is typically conducted in large reactors with efficient mixing and temperature control to maintain the desired reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions: 4’-Chloro-2’-fluoroacetanilide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield 4’-chloro-2’-fluoroaniline and acetic acid.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

Major Products:

Substitution Reactions: Depending on the substituent introduced, various substituted acetanilides can be formed.

Hydrolysis: The primary products are 4’-chloro-2’-fluoroaniline and acetic acid.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Role as an Intermediate:

4'-Chloro-2'-fluoroacetanilide is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its structural features facilitate the development of analgesics and anti-inflammatory agents. The introduction of fluorine and chlorine atoms can enhance the biological activity of compounds, making them more effective in therapeutic applications.

Case Studies:

- Analgesics: Research indicates that derivatives of this compound exhibit significant analgesic properties. For instance, compounds synthesized from this intermediate have shown improved potency in pain relief compared to their non-fluorinated counterparts.

- Anti-inflammatory Drugs: Studies have demonstrated that the presence of the chloro and fluoro groups can lead to increased anti-inflammatory activity, making these compounds valuable in treating conditions like arthritis.

Agricultural Chemicals

Herbicide Formulation:

The compound is also used in formulating herbicides. Its effectiveness in controlling weeds while minimizing crop damage is crucial for sustainable agricultural practices.

Data Table: Herbicide Efficacy

| Herbicide Type | Active Ingredient | Efficacy (%) | Notes |

|---|---|---|---|

| Selective Herbicides | This compound | 85% | Effective against broadleaf weeds |

| Non-selective Herbicides | Glyphosate + Fluorinated Compounds | 90% | Synergistic effects observed |

Material Science

Specialty Polymers:

In material science, this compound is employed in producing specialty polymers and coatings. The incorporation of fluorine enhances the thermal stability and chemical resistance of materials.

Applications in Coatings:

Fluorinated coatings derived from this compound show excellent resistance to solvents and environmental factors, making them suitable for industrial applications.

Research Applications

Organic Synthesis:

This compound serves as a reagent in organic synthesis, allowing researchers to explore new chemical reactions and develop novel compounds. Its ability to participate in nucleophilic aromatic substitution reactions makes it a versatile building block for various synthetic pathways.

Experimental Findings:

Research has shown that using different bases during reactions involving this compound can significantly affect yields and product distribution. For instance, using cesium carbonate as a base has been reported to improve yields compared to other bases like triethylamine .

Environmental Studies

Pollutant Degradation:

The compound plays a role in environmental studies aimed at assessing the degradation of chemical pollutants. Its stability under various conditions allows researchers to study its behavior in environmental matrices.

Case Studies:

- Biodegradation Studies: Research indicates that derivatives of this compound can be monitored for their degradation pathways, contributing to understanding how such compounds affect ecosystems.

Wirkmechanismus

The mechanism of action of 4’-Chloro-2’-fluoroacetanilide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific derivative or application being studied.

Vergleich Mit ähnlichen Verbindungen

4’-Chloroacetanilide: Similar structure but lacks the fluorine atom.

2’-Fluoroacetanilide: Similar structure but lacks the chlorine atom.

4’-Methylacetanilide: Substitutes a methyl group instead of chlorine and fluorine.

Uniqueness: 4’-Chloro-2’-fluoroacetanilide is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties such as increased reactivity and potential biological activity compared to its analogs.

Biologische Aktivität

4'-Chloro-2'-fluoroacetanilide is an organic compound with the molecular formula C8H7ClFNO, belonging to the acetanilide family. This compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

- Molecular Structure : The compound features a chlorine atom at the para position and a fluorine atom at the ortho position relative to the acetamide group on the benzene ring.

- Synthesis : The synthesis typically involves acetylation of 4-chloro-2-fluoroaniline using acetic anhydride. The reaction conditions are optimized for yield and purity.

Biological Activity

This compound exhibits a range of biological activities, primarily attributed to its structural characteristics. Below are key areas of its biological activity:

Antimicrobial Activity

Research indicates that this compound has significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains by interfering with cell wall synthesis.

| Microbial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Pseudomonas aeruginosa | 10 |

Anti-inflammatory Properties

Studies suggest that this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. In vitro assays demonstrated a reduction in TNF-alpha and IL-6 levels upon treatment with this compound.

The biological activity of this compound is primarily mediated through enzyme inhibition and receptor interaction:

- Enzyme Inhibition : The compound inhibits enzymes involved in bacterial cell wall synthesis, leading to bactericidal effects.

- Cytokine Modulation : It modulates inflammatory pathways by downregulating cytokine production.

Case Studies

- Study on Antibacterial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antibacterial efficacy of various acetanilides, including this compound. Results showed that it was effective against multi-drug resistant strains of bacteria, supporting its potential use as a therapeutic agent in treating infections resistant to conventional antibiotics.

- Inflammation Model : In a murine model of inflammation, treatment with this compound resulted in a significant decrease in paw swelling and inflammatory markers compared to control groups. This suggests its potential application in inflammatory diseases .

Safety and Toxicology

While promising, the safety profile of this compound requires careful consideration:

- Toxicological Studies : Preliminary studies indicate low acute toxicity; however, chronic exposure effects remain under investigation.

- Safety Data : It is crucial to conduct comprehensive safety evaluations before clinical application.

Eigenschaften

IUPAC Name |

N-(4-chloro-2-fluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClFNO/c1-5(12)11-8-3-2-6(9)4-7(8)10/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVRKNSAEOVXHOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40357409 | |

| Record name | 4'-Chloro-2'-fluoroacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59280-70-5 | |

| Record name | N-(4-Chloro-2-fluorophenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59280-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Chloro-2'-fluoroacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Chloro-2'-fluoroacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of N-(4-chloro-2-fluorophenyl)acetamide in the synthesis of lumiracoxib?

A1: N-(4-chloro-2-fluorophenyl)acetamide serves as a crucial starting material in the multi-step synthesis of lumiracoxib [, ]. It undergoes a series of reactions including an improved Ullmann-Goldberg coupling with 4-iodotoluene, hydrolysis, acylation, cyclization by Fridel-Crafts alkylation, and finally ring-opening by hydrolysis to yield the target compound, lumiracoxib [].

Q2: Are there any advantages to the synthetic route utilizing N-(4-chloro-2-fluorophenyl)acetamide for lumiracoxib production?

A2: Yes, the research indicates that utilizing N-(4-chloro-2-fluorophenyl)acetamide in this particular synthetic pathway for lumiracoxib offers several benefits. The improved method results in a higher overall yield of lumiracoxib (45.5%) compared to alternative methods []. Additionally, the process is described as having simpler operations and generating less pollution, suggesting potential advantages for industrial-scale production [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.